molecular formula C14H16OS B7941023 2-Ethylphenyl-(5-methyl-2-thienyl)methanol

2-Ethylphenyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7941023
M. Wt: 232.34 g/mol
InChI Key: KZYMBRLWMKITST-UHFFFAOYSA-N
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Description

2-Ethylphenyl-(5-methyl-2-thienyl)methanol is an organic compound that features a combination of phenyl and thienyl groups This compound is notable for its unique structure, which includes a phenyl ring substituted with an ethyl group and a thienyl ring substituted with a methyl group, connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylphenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 2-ethylphenylmagnesium bromide with 5-methyl-2-thiophenecarboxaldehyde. The reaction proceeds through a Grignard reaction mechanism, where the Grignard reagent (2-ethylphenylmagnesium bromide) reacts with the aldehyde group of 5-methyl-2-thiophenecarboxaldehyde to form the desired alcohol.

Reaction Conditions:

  • Solvent: Anhydrous ether or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethylphenyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The phenyl and thienyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products Formed

    Oxidation: Formation of 2-Ethylphenyl-(5-methyl-2-thienyl)ketone or 2-Ethylphenyl-(5-methyl-2-thienyl)carboxylic acid.

    Reduction: Formation of 2-Ethylphenyl-(5-methyl-2-thienyl)methane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethylphenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The compound’s phenyl and thienyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-(5-methyl-2-thienyl)methanol
  • 2-Ethylphenyl-(2-thienyl)methanol
  • 2-Ethylphenyl-(5-ethyl-2-thienyl)methanol

Uniqueness

2-Ethylphenyl-(5-methyl-2-thienyl)methanol is unique due to the specific substitution pattern on both the phenyl and thienyl rings

Properties

IUPAC Name

(2-ethylphenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-3-11-6-4-5-7-12(11)14(15)13-9-8-10(2)16-13/h4-9,14-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYMBRLWMKITST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C2=CC=C(S2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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